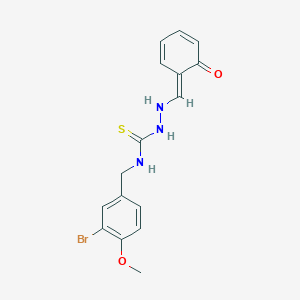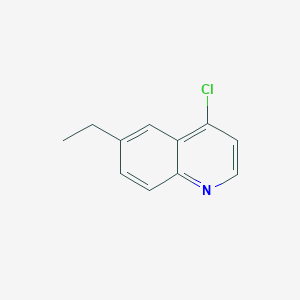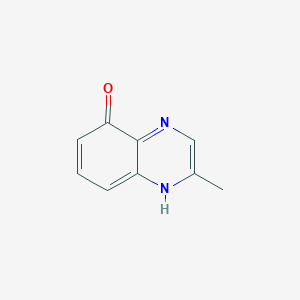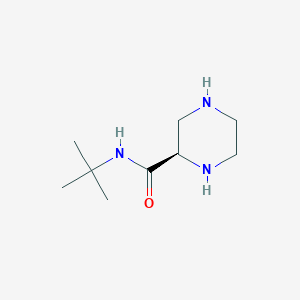![molecular formula C10H21NO4 B068868 Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate CAS No. 194094-87-6](/img/structure/B68868.png)
Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate, commonly known as tert-butyl carbamate, is a chemical compound that has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Tert-butyl carbamate has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, tert-butyl carbamate has been used as a protecting group for the synthesis of various pharmaceuticals such as carbamate prodrugs. In materials science, tert-butyl carbamate has been used as a building block for the synthesis of various polymers and dendrimers. In organic synthesis, tert-butyl carbamate has been used as a reagent for the synthesis of various organic compounds such as amides and ureas.
Wirkmechanismus
The mechanism of action of tert-butyl carbamate is not well understood. However, it is believed that tert-butyl carbamate acts as a protecting group by blocking the reactive sites of a molecule and protecting it from unwanted reactions. In medicinal chemistry, tert-butyl carbamate is used as a protecting group for the synthesis of various pharmaceuticals such as carbamate prodrugs. In organic synthesis, tert-butyl carbamate is used as a reagent for the synthesis of various organic compounds such as amides and ureas.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of tert-butyl carbamate are not well understood. However, it has been reported that tert-butyl carbamate is non-toxic and does not have any significant effects on the human body. In addition, tert-butyl carbamate is stable under various conditions and does not decompose easily.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using tert-butyl carbamate in lab experiments include its stability, non-toxicity, and ease of synthesis. In addition, tert-butyl carbamate can be easily removed from a molecule using mild conditions such as acid or base treatment. The limitations of using tert-butyl carbamate in lab experiments include its potential interference with other reactions and the need for additional steps for the removal of the protecting group.
Zukünftige Richtungen
There are several future directions for the research on tert-butyl carbamate. One potential direction is the development of new methods for the synthesis of tert-butyl carbamate that are more efficient and environmentally friendly. Another potential direction is the exploration of new applications of tert-butyl carbamate in various fields such as medicinal chemistry, materials science, and organic synthesis. Finally, the mechanism of action of tert-butyl carbamate needs to be further elucidated to better understand its potential applications.
Synthesemethoden
Tert-butyl carbamate can be synthesized using various methods such as the reaction of tert-butyl isocyanate with alcohols or the reaction of tert-butyl amine with carbon dioxide. The most commonly used method for the synthesis of tert-butyl carbamate involves the reaction of tert-butyl isocyanate with 2,2-dimethoxypropane in the presence of a catalyst such as triethylamine. This reaction results in the formation of tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate.
Eigenschaften
CAS-Nummer |
194094-87-6 |
|---|---|
Produktname |
Tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate |
Molekularformel |
C10H21NO4 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1,1-dimethoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO4/c1-7(8(13-5)14-6)11-9(12)15-10(2,3)4/h7-8H,1-6H3,(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
PKDBFOJAVKMLNU-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C(OC)OC)NC(=O)OC(C)(C)C |
SMILES |
CC(C(OC)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(OC)OC)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (2,2-dimethoxy-1-methylethyl)-, 1,1-dimethylethyl ester, (R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



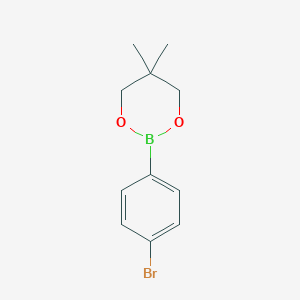
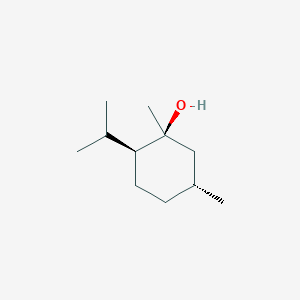


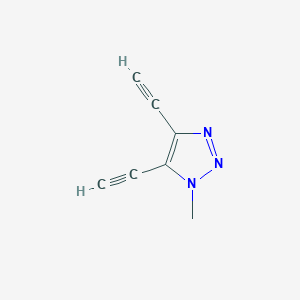
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)
